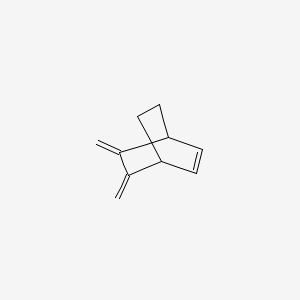
2,2,2-trichloro-N-(2,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H4Cl5NO. It is known for its unique structural properties and has been studied for various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2,4-dichloroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions include substituted acetamides and reduced amines or alcohols, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)acetamide
- 2,2,2-Trichloro-N-(2-chlorophenyl)acetamide
- N-(2-Chlorophenyl)-2,2,2-trimethylacetamide
Uniqueness
2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
33560-54-2 |
|---|---|
Molecular Formula |
C8H4Cl5NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H4Cl5NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
InChI Key |
WGXCDJJEACXRNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)





